5-(Isopropyl)-4-methylphthalic acid

Coordination Chemistry Catalysis Steric Effects

5-(Isopropyl)-4-methylphthalic acid (CAS 84029-87-8) is an aromatic dicarboxylic acid within the substituted phthalic acid class. The compound features a phthalic acid core bearing a methyl group at the 4-position and an isopropyl group at the 5-position.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 84029-87-8
Cat. No. B12670060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isopropyl)-4-methylphthalic acid
CAS84029-87-8
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C)C(=O)O)C(=O)O
InChIInChI=1S/C12H14O4/c1-6(2)8-5-10(12(15)16)9(11(13)14)4-7(8)3/h4-6H,1-3H3,(H,13,14)(H,15,16)
InChIKeyJXJMQLWUVREZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Isopropyl)-4-methylphthalic Acid (CAS 84029-87-8): Technical Specifications and Procurement Overview


5-(Isopropyl)-4-methylphthalic acid (CAS 84029-87-8) is an aromatic dicarboxylic acid within the substituted phthalic acid class. The compound features a phthalic acid core bearing a methyl group at the 4-position and an isopropyl group at the 5-position. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol . Documented physical properties include a predicted density of 1.228 g/cm³, a boiling point of 391.1°C at 760 mmHg, and a flash point of 204.5°C . This compound serves primarily as a specialized intermediate or building block for organic synthesis and materials science applications [1]. As a fine chemical rather than a commodity, its procurement value is tied to the specific steric and electronic influence of its 4-methyl-5-isopropyl substitution pattern on the phthalic acid framework.

Why Generic Substitution of 5-(Isopropyl)-4-methylphthalic Acid (CAS 84029-87-8) Is Not Viable


Substituted phthalic acids are not interchangeable commodities; the precise position and steric bulk of ring substituents dictate their behavior as synthetic intermediates, ligands, or monomers. Replacing 5-(Isopropyl)-4-methylphthalic acid with a simpler analog like 4-methylphthalic acid or an isomeric variant introduces distinct steric and electronic perturbations that alter reaction kinetics, metal coordination geometries, polymer free volume, and chromatographic retention [1]. In catalysis and materials chemistry, the isopropyl group confers unique steric shielding and conformational constraints that a methyl group cannot replicate [2]. The quantitative comparisons below demonstrate that the 4-methyl-5-isopropyl substitution pattern yields differentiated properties in chromatographic separability and offers access to sterically defined derivatives, justifying a procurement decision based on technical specificity rather than simple functional group equivalence.

Quantitative Differentiation Evidence for 5-(Isopropyl)-4-methylphthalic Acid (CAS 84029-87-8)


Steric Bulk Comparison: Isopropyl vs. Methyl Substituents in Phthalic Acid Derivatives

In metallocene catalysts, replacing 2-methyl groups with 2-isopropyl groups on cyclopentadienyl ligands increased polymer molecular weights and altered copolymer microstructure [1]. By class-level inference, the 5-isopropyl group in 5-(Isopropyl)-4-methylphthalic acid is expected to exert a greater steric influence than the 4-methyl group, with the isopropyl group's larger van der Waals volume (approximately 44.3 ų vs. 21.6 ų for methyl) directly impacting ligand binding geometries and polymer free volume. This steric differentiation is not achievable with 4-methylphthalic acid alone.

Coordination Chemistry Catalysis Steric Effects

Chromatographic Retention: Differentiating 5-(Isopropyl)-4-methylphthalic Acid from Its Anhydride

5-(Isopropyl)-4-methylphthalic acid can be resolved from its anhydride counterpart via reverse-phase HPLC using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid [1]. The presence of two carboxylic acid groups versus an anhydride functionality results in a distinct retention time shift, enabling quantification of hydrolysis state and purity. This method provides direct chromatographic evidence that the diacid form is separable from the anhydride, a critical parameter for reaction monitoring and purity specification.

Analytical Chemistry HPLC Quality Control

Physicochemical Property Differentiation: Density and Boiling Point vs. Phthalic Acid

5-(Isopropyl)-4-methylphthalic acid exhibits a predicted density of 1.228 g/cm³ and a boiling point of 391.1°C at 760 mmHg . In contrast, unsubstituted phthalic acid has a density of 1.59 g/cm³ and a melting point of approximately 207°C (with decomposition) . The lower density and substantially higher boiling point of the substituted derivative reflect the disruption of intermolecular hydrogen bonding and crystal packing by the alkyl substituents. This altered volatility profile has direct implications for thermal processing and purification strategies.

Physical Chemistry Process Engineering Thermodynamics

Research and Industrial Application Scenarios for 5-(Isopropyl)-4-methylphthalic Acid (CAS 84029-87-8)


Coordination Polymer and MOF Ligand Design

The 4-methyl-5-isopropyl substitution pattern introduces asymmetric steric bulk that can direct metal coordination geometry and framework topology. The isopropyl group provides a defined steric environment around the carboxylate binding site, potentially influencing pore size and framework stability in metal-organic frameworks (MOFs) or coordination polymers. This level of steric control is not possible with symmetrical or less bulky analogs [1].

Synthesis of Sterically Hindered Esters and Amides

The differential reactivity of the two carboxylic acid groups under steric influence allows for selective monofunctionalization. The isopropyl group shields one carboxylate, enabling stepwise esterification or amidation to produce asymmetric derivatives. This is valuable for synthesizing complex molecules with defined regiochemistry, such as specialized plasticizers or pharmaceutical intermediates.

Chromatographic Method Development and Quality Control

The demonstrated separation on a Newcrom R1 HPLC column [2] enables reliable quantification of 5-(Isopropyl)-4-methylphthalic acid in the presence of its anhydride or other synthetic impurities. This method is directly applicable to quality control of in-house synthesized material or for monitoring hydrolysis reactions in process development.

High-Temperature Polymer Synthesis

With a boiling point of 391.1°C at 760 mmHg and a reduced density relative to unsubstituted phthalic acid , this diacid is amenable to melt-phase polymerization reactions where thermal stability and low volatility are required. The alkyl substituents also impart increased solubility in organic solvents and reduced crystallinity in resulting polyesters, facilitating processing and film formation.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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